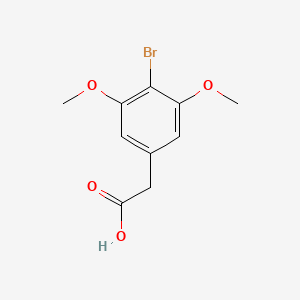

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-7-3-6(5-9(12)13)4-8(15-2)10(7)11/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFDUWADFLWCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

A retrosynthetic analysis of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid suggests several logical disconnections to identify potential starting materials. The most straightforward approach involves a carbon-carbon bond disconnection between the phenyl ring and the acetic acid side chain. This leads to a substituted bromodimethoxybenzene synthon and a two-carbon synthon representing the acetic acid moiety.

Another key disconnection is the carbon-bromine bond, which points towards a 3,5-dimethoxyphenylacetic acid precursor that can be halogenated in a later step. This approach is often advantageous as the starting materials may be more readily available.

Further analysis might involve disconnection of the ether linkages, although this is generally a less common strategy for this type of compound due to the stability of the methoxy (B1213986) groups. The choice of disconnection strategy will ultimately depend on the availability and reactivity of the corresponding precursors.

Precursor Identification and Availability for the Target Compound

Based on the retrosynthetic analysis, several key precursors for the synthesis of this compound can be identified. One of the primary potential starting materials is 3,5-dimethoxyphenylacetic acid . This compound could undergo regioselective bromination to introduce the bromine atom at the 4-position. The methoxy groups at the 3 and 5 positions would direct the electrophilic substitution to the ortho and para positions.

Another plausible precursor is 3,5-dimethoxybenzaldehyde (B42067) . This aldehyde can be converted to the corresponding phenylacetic acid through various multi-step sequences, including the formation of an intermediate acetonitrile (B52724) followed by hydrolysis. Bromination of the aromatic ring could be performed at different stages of this synthetic sequence.

The availability of these precursors is a crucial factor in designing an efficient synthesis. Both 3,5-dimethoxyphenylacetic acid and 3,5-dimethoxybenzaldehyde are commercially available from various chemical suppliers, making them viable starting points for the synthesis of the target compound.

Exploration of Synthetic Routes for Related Halogenated Dimethoxyphenylacetic Acids

While a specific, detailed synthesis of this compound is not extensively documented, several methods for the synthesis of structurally similar halogenated dimethoxyphenylacetic acids have been reported. These analogous routes provide a strong foundation for developing a successful synthesis of the target compound.

A common and effective method for the preparation of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitriles. This two-step process typically involves the conversion of a substituted benzyl (B1604629) halide to a benzyl cyanide, followed by hydrolysis to the carboxylic acid.

For a related compound, 2-bromo-4,5-dimethoxyphenylacetonitrile, the synthesis often starts from 3,4-dimethoxyphenylacetic acid or its derivatives, which are then brominated and subsequently converted to the nitrile. ontosight.ai A patent describes the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile starting from 3,4-dimethoxybenzaldehyde, which undergoes bromination followed by a series of reactions to introduce the cyano group. google.comgoogle.com

The final step, the hydrolysis of the nitrile to the carboxylic acid, can be achieved under either acidic or basic conditions. Acidic hydrolysis, often with sulfuric or hydrochloric acid, or basic hydrolysis with sodium or potassium hydroxide, followed by acidification, will yield the desired carboxylic acid. mdpi.com

Table 1: Synthesis of Phenylacetic Acids via Acetonitrile Hydrolysis

| Starting Material | Intermediate | Final Product |

|---|---|---|

| Substituted Benzyl Halide | Substituted Phenylacetonitrile | Substituted Phenylacetic Acid |

This table illustrates a general pathway and a specific example for a related compound.

An alternative, though less common in a laboratory synthesis context, is the formation of phenylacetic acids through the oxidative deamination of phenethylamine (B48288) analogues. This transformation is more frequently observed in metabolic studies. For instance, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) has been shown to be metabolized to 4-bromo-2,5-dimethoxyphenylacetic acid. This biochemical pathway suggests a synthetic route could be devised using appropriate oxidizing agents to mimic this transformation. However, this method is not as widely used for preparative synthesis due to the potential for side reactions and the availability of more direct methods.

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids. This reaction involves the alkylation of diethyl malonate with a benzyl halide, followed by hydrolysis and decarboxylation to yield the desired phenylacetic acid.

In the context of synthesizing this compound, this would involve reacting a 4-bromo-3,5-dimethoxybenzyl halide with the enolate of diethyl malonate. The resulting substituted malonic ester can then be hydrolyzed to the dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford the final product. A significant challenge in this approach is the synthesis of the required 4-bromo-3,5-dimethoxybenzyl halide precursor.

Optimization of Reaction Conditions and Yields for the Chemical Compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.

For the bromination of a dimethoxyphenylacetic acid precursor, the choice of brominating agent (e.g., bromine, N-bromosuccinimide) and solvent (e.g., acetic acid, dichloromethane) will significantly impact the regioselectivity and yield. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved with a high yield (84%) by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid. nih.gov

In the case of nitrile hydrolysis, the concentration of the acid or base and the reaction temperature must be carefully controlled to ensure complete conversion without promoting side reactions such as decarboxylation or degradation of the product.

For syntheses involving the Willgerodt-Kindler reaction, which can convert aryl ketones to the corresponding thioamides and subsequently to carboxylic acids, optimization of the amine, sulfur, and solvent is crucial. wikipedia.orgorganic-chemistry.orgthieme-connect.de

Table 2: Key Parameters for Optimization

| Synthetic Step | Parameter to Optimize | Potential Effect |

|---|---|---|

| Bromination | Brominating agent, solvent, temperature | Regioselectivity, yield, side products |

| Nitrile Hydrolysis | Acid/base concentration, temperature, reaction time | Reaction rate, completeness of conversion, product purity |

By systematically adjusting these parameters, it is possible to develop a robust and efficient synthesis for this compound.

Green Chemistry Principles in the Synthesis of Substituted Phenylacetic Acids

The application of green chemistry principles to the synthesis of substituted phenylacetic acids, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources. Several innovative methodologies have been developed that align with these goals, offering more sustainable alternatives to traditional synthetic routes.

One prominent green approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. mdpi.comrasayanjournal.co.in For instance, the synthesis of hydrazide-hydrazones of phenylacetic acid was achieved in just 7 minutes under microwave irradiation, a significant improvement over conventional heating methods. mdpi.com Microwave-assisted synthesis often leads to higher yields and cleaner reactions, minimizing the need for extensive purification. nih.govfrontiersin.org

Catalytic methods , particularly those involving carbonylation reactions, offer a more atom-economical route to phenylacetic acids. Traditional methods for synthesizing phenylacetic acid derivatives often involve multiple steps and the use of toxic reagents like sodium cyanide. rsc.org In contrast, palladium-catalyzed carbonylation of benzyl halides or acetates provides a more direct and sustainable alternative. rsc.orgresearchgate.net For example, a sustainable procedure for the synthesis of various alkyl arylacetates from benzyl alcohols has been developed using palladium as a catalyst and organic carbonates as green solvents. researchgate.net Research has also focused on the carbonylation of benzyl acetate (B1210297) with water as a nucleophile to produce phenylacetic acid, avoiding the use of halogenated starting materials. rsc.org

Furthermore, the development of solvent-free reaction conditions is a significant advancement in green organic synthesis. By eliminating the solvent, this approach minimizes waste and reduces the environmental impact associated with solvent production, use, and disposal. A green and simple method for the synthesis of phenolic esters from substituted phenols and acetic anhydride (B1165640) has been demonstrated in solvent-free conditions, highlighting the potential of this approach.

The table below summarizes and compares various synthetic methodologies for phenylacetic acid derivatives, highlighting the advantages of green chemistry approaches over traditional methods.

Interactive Data Table: Comparison of Synthetic Methodologies for Phenylacetic Acid Derivatives

| Methodology | Key Features | Catalyst/Reagents | Reaction Time | Solvents | Advantages |

| Traditional Hydrolysis | Hydrolysis of benzyl cyanide | Strong acids (e.g., H₂SO₄) or bases | Several hours | Water, Acetic Acid | Well-established method |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Various | Minutes | Often reduced or solvent-free | Rapid reactions, higher yields, energy efficient mdpi.comnih.gov |

| Phase Transfer Catalysis (PTC) | Facilitates reaction between immiscible phases | Quaternary ammonium (B1175870) salts, etc. | Varies, often reduced | Biphasic systems (e.g., water-organic) | Avoids hazardous solvents, mild conditions, simpler work-up fzgxjckxxb.comjetir.orgsciencemadness.org |

| Catalytic Carbonylation | Introduction of a carbonyl group | Palladium complexes, Rhodium catalysts | Varies | Organic carbonates, etc. | High atom economy, avoids toxic cyanides, direct route rsc.orgresearchgate.net |

| Solvent-Free Synthesis | Reactions conducted without a solvent | Various | Varies | None | Minimizes waste, reduces environmental impact |

By embracing these green chemistry principles, the synthesis of this compound and other substituted phenylacetic acids can be made more sustainable, safer, and more efficient.

Iii. Spectroscopic and Structural Elucidation of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid produce unique spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) can be predicted based on its structure.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and would appear as a singlet. Due to the surrounding electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine and acetic acid groups, this signal is anticipated in the aromatic region, likely between δ 6.5 and 7.5 ppm.

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups would produce a sharp singlet, typically found in the range of δ 3.5-4.0 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the carboxyl group would appear as a singlet, expected around δ 3.5-3.8 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is expected to have the largest chemical shift, appearing significantly downfield, generally in the range of δ 170-180 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene (B151609) ring would show distinct signals. The carbon atom bonded to the bromine (C-Br) would be found around δ 115-125 ppm. The carbons bonded to the methoxy groups (C-OCH₃) would appear around δ 150-160 ppm. The carbon attached to the acetic acid moiety would be in the δ 130-140 ppm range, and the remaining aromatic carbons (C-H) would be found around δ 110-120 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the δ 35-45 ppm range.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons would produce a single signal, typically around δ 55-60 ppm.

| Proton Type (¹H-NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Singlet (broad) | 1H |

| Ar-H | 6.5 - 7.5 | Singlet | 2H |

| -OCH₃ | 3.5 - 4.0 | Singlet | 6H |

| -CH₂- | 3.5 - 3.8 | Singlet | 2H |

| Carbon Type (¹³C-NMR) | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 170 - 180 |

| Ar-C-OCH₃ | 150 - 160 |

| Ar-C-CH₂ | 130 - 140 |

| Ar-C-Br | 115 - 125 |

| Ar-C-H | 110 - 120 |

| -OCH₃ | 55 - 60 |

| -CH₂- | 35 - 45 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₁BrO₄), the expected monoisotopic mass would be approximately 273.9840 g/mol . The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks (M and M+2) of almost equal intensity.

The fragmentation pathway in electron ionization mass spectrometry (EI-MS) would likely proceed through several key steps:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) to form a benzyl-type cation.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the methylene group and the carboxyl group, resulting in a stable benzylic cation.

Loss of Methyl Radicals: Subsequent fragmentation could involve the loss of methyl radicals (•CH₃) from the methoxy groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. The key vibrational modes expected for this compound are detailed below.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid dimer is expected between 1680-1710 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the C-O bond of the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-ether C-O bonds of the methoxy groups (around 1000-1150 cm⁻¹).

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the far-infrared region, typically between 500-600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (Acid & Ether) | 1000 - 1320 | Strong |

| C-Br stretch | 500 - 600 | Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π systems, such as the phenyl ring in this compound, absorb light in the UV region. The absorption is due to the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding molecular orbital (e.g., π → π* transitions). For this compound, an absorption maximum (λmax) is expected in the 250-290 nm range, which is characteristic of substituted benzene rings. The exact position and intensity of the absorption depend on the specific substitution pattern and the solvent used.

Single Crystal X-Ray Diffraction Studies for Crystalline Form Characterization (if applicable)

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the solid state. As of now, a published crystal structure for this compound is not available in the primary scientific literature. If a suitable single crystal were obtained, this analysis would provide unequivocal proof of its structure and conformation in the solid phase.

Chromatographic Methods for Purity Assessment and Identity Confirmation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and confirming its identity by its retention time.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of phenylacetic acid derivatives. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) with acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV detection at the compound's λmax (e.g., ~280 nm) is standard.

This method allows for the quantification of the compound and the detection of any non-volatile impurities.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. The derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum.

Iv. Computational Chemistry and Theoretical Studies of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 2-(4-bromo-3,5-dimethoxyphenyl)acetic acid, these calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be both accurate and computationally efficient for a wide range of chemical systems. ekb.egbanglajol.info The selection of a suitable functional, such as B3LYP, and a robust basis set, like 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. ekb.egbanglajol.info

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, a key structural feature is the orientation of the acetic acid group relative to the phenyl ring. nih.gov Theoretical calculations can predict bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical, as rotation around single bonds can lead to different spatial arrangements (conformers) with varying energies. For instance, the orientation of the methoxy (B1213986) groups and the carboxylic acid group can be systematically varied to identify the most stable conformer. The relative energies of these conformers determine their population at a given temperature. In similar structures, the acetic acid substituent is often found to be tilted relative to the plane of the phenyl ring. nih.gov

Table 1: Theoretical Optimized Geometrical Parameters This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.910 |

| Bond Length (Å) | C-O (methoxy) | 1.365 |

| Bond Length (Å) | C=O (carboxyl) | 1.215 |

| Bond Length (Å) | C-O (carboxyl) | 1.350 |

| Bond Angle (°) | C-C-Br | 120.5 |

| Bond Angle (°) | C-C-O (methoxy) | 117.0 |

| Dihedral Angle (°) | C-C-C-C (ring) | ~0 |

| Dihedral Angle (°) | C(ring)-C(acetic)-C=O | Variable (conformer dependent) |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. ekb.eg This allows for a detailed assignment of the experimental spectral bands to specific atomic motions, such as stretching, bending, and torsional modes. physchemres.org

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy and carboxylic acid groups, aromatic C-H stretches, and the C-Br stretch. Comparing the calculated vibrational spectrum with an experimentally obtained one can serve as a validation of the computed geometry. banglajol.info

Table 2: Calculated Vibrational Frequencies and Assignments This table presents hypothetical data based on typical values for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3550 | Carboxylic acid O-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretch (methoxy, methylene) |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| ν(C-C) aromatic | 1600-1450 | Aromatic ring C-C stretch |

| ν(C-O) | 1250-1050 | C-O stretch (methoxy and carboxylic acid) |

| ν(C-Br) | 650 | C-Br stretch |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may have significant contributions from the carboxylic acid group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.eg The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as sites for electrophilic interaction. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It examines charge transfer interactions, hyperconjugation, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can quantify the stability of the molecule arising from these interactions. For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as interactions involving the aromatic pi-system.

Global and Local Chemical Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A larger value indicates greater stability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic character of a molecule. banglajol.info

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 3: Calculated Global Chemical Reactivity Descriptors This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE | 5.0 |

| Ionization Potential | I ≈ -EHOMO | 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.5 |

| Electronegativity | χ = (I+A)/2 | 4.0 |

| Chemical Hardness | η = (I-A)/2 | 2.5 |

| Chemical Softness | S = 1/2η | 0.2 |

| Electrophilicity Index | ω = μ²/2η | 3.2 |

V. Structure Activity Relationships Sar and Derivative Synthesis of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid

Design Principles for Novel Derivatives and Analogues of the Chemical Compound

The design of new molecules based on the 2-(4-bromo-3,5-dimethoxyphenyl)acetic acid scaffold is guided by established medicinal chemistry principles. These strategies often involve modifying the parent structure to enhance potency, selectivity, or physicochemical properties. Key design principles include molecular hybridization, scaffold modification based on known bioactive natural products, and the translation of SAR data from related chemical series.

One prominent design strategy is the incorporation of structural motifs from known biologically active compounds. For instance, the dimethoxyphenyl group is a key feature in natural products like combretastatin (B1194345) A-4, a potent antimitotic agent. mdpi.com The design of analogues often involves modifying the linker or the second aromatic ring of such compounds while retaining the dimethoxyphenyl moiety. This can lead to the synthesis of esters and amides with potentially improved properties. mdpi.com Another approach involves the consolidation of different pharmacophore templates. For example, combining the features of combretastatin with other structures, such as bisindolylmaleimide, can lead to novel heterocyclic conjugates with unique activity profiles. mdpi.com

Furthermore, SAR insights from related series, such as the 2,5-dimethoxyphenethylamines, can inform the design of new derivatives. acs.org By systematically altering substituents on the phenyl ring—for example, replacing the bromine with other halogens or alkyl groups—researchers can probe the electronic and steric requirements for activity. acs.org The creation of conformationally restricted analogues is another powerful design principle used to understand the optimal spatial orientation of key functional groups for receptor interaction. acs.org

Positional Isomerism Studies and Comparative SAR with Related Brominated Dimethoxyphenylacetic Acids

The specific placement of the bromo and dimethoxy substituents on the phenylacetic acid core is critical for its chemical properties and biological activity. Studying positional isomers, where these groups are arranged differently on the phenyl ring, provides crucial insights into the SAR. Comparing this compound with its isomers helps to elucidate the importance of the substitution pattern.

For example, 2-(3-bromo-4-methoxyphenyl)acetic acid serves as a valuable comparator. nih.gov In this isomer, the bromine is adjacent to the acetic acid-bearing carbon, and there is only one methoxy (B1213986) group. This compound has been utilized as a key intermediate in the synthesis of natural products like Combretastatin A-4, highlighting its utility as a building block. nih.gov The electronic properties are also distinct; analysis of the C-C-C bond angles in the phenyl ring of this isomer indicates that the bromine atom acts as an electron-withdrawing group, which influences the molecule's reactivity and interactions. nih.gov

Another relevant positional isomer is 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid . nih.gov Here, the bromine atom is positioned ortho to the acetic acid side chain. This placement can induce significant steric and electronic effects, potentially influencing the conformation of the side chain relative to the aromatic ring and altering its interaction with biological targets.

| Compound Name | CAS Number | Molecular Formula | Position of Substituents | Known Applications/Properties |

|---|---|---|---|---|

| This compound | 56575-30-5 | C10H11BrO4 | Br at C4; OCH3 at C3, C5 | Core scaffold for SAR studies. |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 18693-85-1 | C9H9BrO3 | Br at C3; OCH3 at C4 | Intermediate in Combretastatin A-4 synthesis. nih.gov |

| 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid | 4697-62-5 | C10H11BrO4 | Br at C2; OCH3 at C4, C5 | Chemical intermediate. nih.gov |

Impact of Halogen (Bromine) Substitution on Molecular Interactions and Reactivity

The bromine atom on the phenyl ring of this compound is not merely a passive substituent; it actively influences the molecule's physicochemical properties and its ability to engage in specific non-covalent interactions. The introduction of bromine is a common strategy in drug design to modulate a compound's potency and pharmacokinetic profile. ump.edu.pl

One of the most significant contributions of the bromine atom is its ability to participate in halogen bonding . This is an attractive, non-covalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule. ump.edu.pl The strength and directionality of halogen bonds can contribute significantly to the binding affinity and selectivity of a molecule for its target. ump.edu.plsemanticscholar.org

Beyond halogen bonding, the bromine substituent exerts strong electronic and steric effects:

Electronic Effects : Bromine is an electron-withdrawing group due to its high electronegativity, which it exerts through an inductive effect. nih.gov This influences the electron density of the aromatic ring and can affect the pKa of the carboxylic acid group.

Steric and Lipophilic Effects : As a relatively large atom, bromine increases the steric bulk of the molecule. rsc.org This can be crucial for achieving a proper fit within a receptor's binding site. Furthermore, the bromine atom significantly increases the lipophilicity of the compound, which can influence its membrane permeability and metabolic stability.

Studies on related brominated compounds have shown that bromine substitution can guide molecular stacking in crystals and optimize intermolecular interactions, which is critical for material science applications and can be extrapolated to understanding drug-receptor interactions. rsc.org The polarizability and size of the bromine atom are key characteristics that differentiate it from other halogens like fluorine or chlorine, providing a unique tool for modulating molecular features. nih.gov

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid moiety of this compound is a primary site for chemical modification to produce a variety of derivatives, including esters, amides, and other acyl compounds. These functionalization reactions are essential for creating prodrugs, altering solubility, and exploring SAR.

Esterification is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H2SO4 or TsOH), is a classic method for producing esters. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com This method is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

More modern and milder methods for esterification often employ activating agents to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Triazine-based Reagents : Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate esterification under mild conditions, often at room temperature. researchgate.net

Phosphine and NBS : A combination of triphenylphosphine (B44618) (PPh3) and N-bromosuccinimide (NBS) can activate the carboxylic acid, allowing it to react with various alcohols to form the corresponding esters in good yields. researchgate.net

Beyond esters, the activated carboxylic acid can react with amines to form amides, a modification often explored in the synthesis of combretastatin analogues to improve biological properties. mdpi.com The carboxylic acid can also undergo other transformations, such as reaction with acetic anhydride (B1165640) to form cyclic structures like furan-2,5-diones when reacted with appropriate partners. mdpi.com

| Reaction Type | Reagents | Description | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Equilibrium reaction between a carboxylic acid and an alcohol to form an ester. | masterorganicchemistry.com |

| Activation with PPh3/NBS | Triphenylphosphine, N-Bromosuccinimide, Alcohol | Activation of the carboxylic acid to facilitate ester formation under mild conditions. | researchgate.net |

| Activation with DMTMM | DMTMM, N-methylmorpholine, Alcohol | Triazine-based reagent for rapid ester formation at room temperature. | researchgate.net |

| Amide Formation | Activating Agent (e.g., DCC, HATU), Amine | Reaction of an activated carboxylic acid with a primary or secondary amine to form an amide bond. | mdpi.com |

Vi. Investigation of Biological Activities and Mechanisms of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid in Vitro and Non Human in Vivo

Receptor Binding and Modulation Studies

While direct receptor binding studies on 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid are not extensively documented, its structural similarity to phenethylamine (B48288) derivatives provides a basis for investigating its potential interactions with neurotransmitter systems. Phenethylamines are a class of compounds known to interact with various receptors in the central nervous system.

Research has focused on the structure-activity relationship (SAR) of phenethylamine derivatives concerning their affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. biomolther.orgkoreascience.krnih.gov The 5-HT2A receptor is implicated in a range of neuropsychiatric conditions, and its modulation is a key mechanism for many therapeutic agents. nih.gov Studies show that substitutions on the phenyl ring of phenethylamines, such as alkyl or halogen groups, can positively influence binding affinity for the 5-HT2A receptor, especially when at the para position. koreascience.krnih.gov Given that this compound possesses a bromine atom at the para position and methoxy (B1213986) groups on the phenyl ring, it is plausible that it could exhibit affinity for serotonin receptors. Agonists for the 5-HT2A receptor are typically classified into phenethylamines, tryptamines, and ergolines. biomolther.orgnih.gov

Furthermore, some substituted β-phenethylamine derivatives have been shown to inhibit dopamine (B1211576) (DA) reuptake by interacting with the dopamine transporter (DAT). biomolther.orgkoreascience.kr This suggests another potential avenue of neuromodulatory activity for phenylacetic acid derivatives. The structural features of these derivatives are critical for their ability to inhibit DA reuptake and, consequently, regulate dopamine D2 receptor function. biomolther.org

Enzyme Assays for Potential Substrate or Inhibitory Activity

The potential for this compound to act as a substrate or inhibitor for various enzymes can be inferred from studies on phenylacetic acid and its derivatives. Phenylacetic acid is a known metabolite in both microorganisms and plants, and its metabolic pathways involve specific enzymes. biorxiv.orgnih.gov

In the bacterium Azoarcus evansii, the initial step in the aerobic metabolism of phenylacetic acid is its activation to a coenzyme A (CoA) thioester, a reaction catalyzed by phenylacetate-CoA ligase. nih.gov This enzyme exhibits specificity for phenylacetic acid and its close structural analogs. Enzyme assays have determined the apparent Km values of a purified phenylacetate-CoA ligase for phenylacetic acid (PA), ATP, and CoA to be 14 µM, 60 µM, and 45 µM, respectively. nih.gov This suggests that this compound, as a substituted phenylacetic acid, could potentially serve as a substrate for similar ligases.

In plants, the metabolism of phenylacetic acid (PAA), an auxin hormone, is regulated by conjugation to amino acids and glucose, a process mediated by enzymes such as the GH3 family of adenylating enzymes and UDP-glucosyltransferases. biorxiv.org Conversely, the hydrolysis of these conjugates is catalyzed by specific hydrolases. biorxiv.org Therefore, this compound might interact with these enzyme families, either as a substrate for conjugation or as an inhibitor of the enzymes involved in PAA homeostasis.

Additionally, research into inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications, has shown that compounds containing carboxylic acid portions can bind to the enzyme's catalytic subpocket. scielo.br This raises the possibility that this compound could be evaluated for inhibitory activity against enzymes like AR.

Antioxidant Activity Evaluation

The antioxidant potential of compounds containing bromophenol and dimethoxyphenyl structures has been a subject of significant research interest. tandfonline.comacs.orgnih.gov These structural motifs are known to contribute to free radical scavenging and metal-reducing capabilities.

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant activity. This is often evaluated using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govresearchgate.netscilit.com

Studies on various bromophenol derivatives have demonstrated their efficacy as DPPH• and ABTS•+ scavengers. nih.gov For instance, a study on benzylic acid-derived bromophenols, including the structurally related isomer 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid, evaluated their antioxidant potential. nih.gov The radical scavenging activity is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. The presence of hydroxyl and methoxy groups on the phenyl ring generally enhances antioxidant activity. researchgate.net

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 2-(3-Bromo-4,5-dimethoxyphenyl)acetic acid | DPPH• Scavenging | 29.56 ± 0.81 | nih.gov |

| 2-(3-Bromo-4,5-dimethoxyphenyl)acetic acid | ABTS•+ Scavenging | 15.74 ± 0.35 | nih.gov |

| BHA (Standard) | DPPH• Scavenging | 11.30 ± 0.10 | nih.gov |

| BHT (Standard) | DPPH• Scavenging | 19.80 ± 0.20 | nih.gov |

| Trolox (Standard) | ABTS•+ Scavenging | 3.90 ± 0.10 | nih.gov |

The reducing power of a compound is another important indicator of its potential antioxidant activity. This assay measures the ability of the compound to donate an electron to reduce metal ions, such as ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) or cupric copper (Cu²⁺) to cuprous copper (Cu⁺). The transformation is monitored spectrophotometrically. A higher absorbance value indicates greater reducing power.

Benzylic acid-derived bromophenols have been shown to possess effective Fe³⁺ and Cu²⁺ reducing capabilities. nih.gov The antioxidant activity through this mechanism suggests a potential to inhibit the production of free radicals via metal sequestration. rsc.org

| Compound | Assay (Absorbance at 700 nm) | Concentration (µg/mL) | Absorbance | Reference |

|---|---|---|---|---|

| 2-(3-Bromo-4,5-dimethoxyphenyl)acetic acid | Ferric (Fe³⁺) Reducing Power | 25 | 0.143 ± 0.007 | nih.gov |

| 50 | 0.247 ± 0.009 | |||

| 100 | 0.463 ± 0.010 | |||

| 2-(3-Bromo-4,5-dimethoxyphenyl)acetic acid | Cupric (Cu²⁺) Reducing Power | 25 | 0.129 ± 0.003 | nih.gov |

| 50 | 0.224 ± 0.004 | |||

| 100 | 0.428 ± 0.006 | |||

| BHA (Standard) | Ferric (Fe³⁺) Reducing Power | 25 | 0.203 ± 0.003 | nih.gov |

| 50 | 0.395 ± 0.004 | |||

| 100 | 0.783 ± 0.010 |

Antimicrobial Properties

The antimicrobial potential of this compound can be inferred from the documented activities of related chemical structures, including bromophenols and chalcones derived from bromo- and dimethoxy-substituted precursors. Halogenated phenolic compounds, in particular, have emerged as promising antimicrobial agents. nih.govresearchgate.net

The antibacterial effects of related compounds are often attributed to their interaction with microbial cell membranes. ceon.rs The presence, number, and position of functional groups like methoxy and halogen atoms on the phenyl rings are crucial determinants of biological activity. ceon.rs

Studies on chalcones with bromo and dimethoxy substitutions have revealed significant antibacterial activity. For example, 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) was found to be active against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. ceon.rs Similarly, other bromophenol derivatives have shown potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Some bromophenols exhibit activity against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). nih.gov The activity is often quantified by the diameter of the growth inhibition zone in a disc diffusion assay or by the minimum inhibitory concentration (MIC).

| Compound Class/Example | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 4-Bromo-3′,4′-dimethoxychalcone | Escherichia coli (Gram-negative) | Inhibition Zone: 11 ± 0.3 mm | ceon.rs |

| 4-Bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium (Gram-negative) | Inhibition Zone: 15 ± 0.7 mm | ceon.rs |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Bacillus subtilis (Gram-positive) | MIC: 62.5 µg/mL | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Staphylococcus aureus (Gram-positive) | MIC: 125 µg/mL | gsconlinepress.com |

| 3,3',5,5'-Tetrabromo-6,6'-dihydroxydiphenylmethane (Bromophenol) | Staphylococcus aureus (Gram-positive) | Potent antibacterial effect | researchgate.net |

| 3-Bromo-2,6-dihydroxyacetophenone (Bromophenol) | Staphylococcus aureus (MRSA) (Gram-positive) | Good anti-S. aureus activity | nih.gov |

The collective evidence from studies on structurally analogous compounds suggests that this compound is a candidate for further investigation into its biological activities, particularly its potential neuromodulatory, antioxidant, and antibacterial properties.

Despite a comprehensive search of available scientific literature, no studies detailing the in vitro or non-human in vivo biological activities of the specific chemical compound this compound were identified. Consequently, there is no information available to populate the requested sections on its antifungal activity, antitubercular activity, cytotoxicity in non-human cell lines, or its molecular mechanisms of action.

Scientific databases and research publications did not yield any data regarding the assessment of this compound for the following biological properties:

Antifungal Activity: No studies were found that investigated the efficacy of this compound against any fungal species.

Antitubercular Activity: There is no available research on the activity of this compound against Mycobacterium tuberculosis or other related mycobacteria.

Cytotoxicity using Non-Human Cell Lines: No data has been published regarding the cytotoxic effects of this compound on any non-human cell lines.

Molecular Mechanisms of Action: In the absence of any biological activity studies, the molecular mechanisms of this compound remain uninvestigated.

Therefore, it is not possible to provide the detailed research findings, data tables, or discussion of molecular mechanisms as requested in the article outline for this compound. Further research would be required to determine the biological properties of this specific chemical entity.

Vii. Metabolic Pathways and Biotransformation of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid Non Human Systems

In Vitro Metabolism Studies utilizing Animal Hepatocytes

There are no published studies that have utilized in vitro systems, such as isolated hepatocytes from common animal models (e.g., mouse, rat, rabbit, dog), to investigate the metabolism of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid. Such studies are fundamental in elucidating the primary metabolic routes of a compound.

Identification and Characterization of Metabolites

As no metabolism studies have been conducted, there is no information available on the potential metabolites of this compound. Therefore, metabolic reactions such as oxidative deamination, demethylation, or glucuronidation, which are common for related chemical structures, have not been investigated or confirmed for this specific compound.

Characterization of Enzymes Involved in Biotransformation

The specific enzymes responsible for the biotransformation of this compound have not been identified. The roles of major enzyme families, such as cytochrome P450s, monoamine oxidases, or aldehyde dehydrogenases, in the potential breakdown of this compound remain unknown.

Comparative Interspecies Metabolic Differences in Animal Models

Without foundational data from single-species studies, no comparative analysis of metabolic pathways between different animal models can be performed. Information on how the biotransformation of this compound might differ across species is entirely unavailable.

Viii. Potential Research Applications of 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid Non Medical/non Clinical

Application as an Analytical Chemistry Reference Standard

In analytical chemistry, the purity and identity of substances are paramount. Reference standards are highly characterized materials used to help ensure the quality and validity of analytical results. While 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is commercially available for research purposes, its use as a certified reference standard is not widely documented. However, its structural analogues and the broader class of dimethoxybenzene derivatives serve important roles in analytical applications. researchgate.net

For instance, the isomeric compound 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is a known metabolite found in urine, and its analysis is used in the investigation of gut microflora metabolism and the diagnosis of urinary tract infections. biosynth.com In such contexts, a pure sample of the compound is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It serves to confirm the identity of the metabolite in patient samples by comparing retention times and mass spectra, and to quantify its concentration by creating calibration curves. Dimethoxybenzene derivatives, in general, can be used as analytical reagents in various chemical assays and spectroscopic techniques. researchgate.net Therefore, this compound holds potential as a reference standard for synthetic chemistry quality control, impurity profiling, or in metabolomics research should it be identified as a relevant biomarker.

Utility as a Synthetic Intermediate in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in multi-step organic synthesis. Phenylacetic acid and its derivatives are well-established as crucial starting materials for the synthesis of numerous complex molecules. mdpi.com The specific functional groups on this compound offer multiple reaction pathways.

The carboxylic acid group (-COOH) is readily converted into other functional groups such as esters, amides, acid chlorides, or alcohols. The bromine atom on the aromatic ring is particularly valuable, serving as a handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, like the Suzuki, Heck, or Sonogashira reactions, can be employed at this position to introduce complex substituents and build larger molecular frameworks.

A compelling example of this utility is seen in a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid. This analogue has been successfully employed as a key intermediate in the total synthesis of several natural products. nih.gov These include the potent antimitotic agent Combretastatin (B1194345) A-4 and the marine alkaloid Verongamine. nih.gov The synthesis of these complex molecules relies on the strategic modification of both the acetic acid side chain and the brominated phenyl ring, demonstrating the power of such building blocks. Similarly, (3,4-Dimethoxyphenyl)acetic acid is a precursor in various chemical transformations, highlighting the synthetic versatility of this class of compounds. guidechem.com This underscores the potential of this compound as a foundational component for constructing novel and complex organic molecules.

Exploration in Material Science Research

Structural analogues of this compound, specifically dimethoxybenzene derivatives, have garnered interest in the field of material science. researchgate.netnih.gov These compounds can possess unique electronic and optical properties that make them suitable for applications in organic electronics. Research has shown that dimethoxybenzene derivatives are valuable in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where their electronic characteristics contribute to the performance and efficiency of the devices. researchgate.netnih.gov

The incorporation of these molecules into polymer chains can impart specific properties, such as enhanced electrical conductivity, optical activity, or mechanical strength. researchgate.net Furthermore, certain dimethoxybenzene derivatives are known to exhibit liquid crystal behavior, making them useful components in display technologies that rely on the control of light transmission and polarization. researchgate.net The presence of a bromine atom, as in this compound, could also be exploited in the synthesis of novel polymers through cross-coupling polymerization reactions. While research into this specific compound for material science is not extensive, the established applications of its structural analogues suggest a promising avenue for future exploration.

Role in Agrochemical Research

The field of agrochemical research is constantly seeking new compounds to protect crops from fungal diseases. Phenylacetic acid derivatives have been identified as a promising class of molecules with excellent fungicidal, insecticidal, and acaricidal properties. google.comgoogle.com While this compound may not be a fungicide itself, it serves as an ideal precursor for the synthesis of more complex heterocyclic compounds that exhibit high antifungal activity. nih.gov

The carboxylic acid group is a key functional handle for building heterocyclic rings. Through reactions with various reagents, the acetic acid moiety can be cyclized to form structures like thiazoles, triazoles, or oxadiazoles. Many of these heterocyclic systems are known scaffolds for potent fungicides. For example, research on phenazine-1-carboxylic acid has shown that converting the carboxyl group into triazole derivatives can lead to compounds with a broad spectrum of fungicidal activity. researchgate.net

A study on novel phenylthiazole derivatives containing an acylhydrazone moiety, synthesized from carboxylic acid precursors, demonstrated potent activity against several plant pathogens. nih.gov As shown in the table below, several of these synthesized compounds exhibited significantly better performance than commercial fungicides against Magnaporthe oryzae (rice blast).

| Compound | EC₅₀ (µg/mL) |

|---|---|

| E17 | 1.45 |

| E23 | 1.50 |

| E26 | 1.29 |

| Isoprothiolane (Commercial Fungicide) | 3.22 |

| Phenazine-1-carboxylic acid (Commercial Fungicide) | 27.87 |

This demonstrates a clear synthetic strategy: using a substituted phenylacetic acid like this compound as a scaffold to create novel heterocyclic pesticides that can be optimized for high efficacy.

Ix. Future Research Directions and Emerging Trends for 2 4 Bromo 3,5 Dimethoxyphenyl Acetic Acid

Development of Innovative and Sustainable Synthetic Methodologies

Current synthetic routes to phenylacetic acid derivatives often rely on classical methods such as the bromination of substituted phenylacetic acids. For instance, analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid are synthesized via regioselective bromination using bromine in acetic acid. nih.gov A documented synthesis for 2-bromo-4,5-dimethoxyphenylacetic acid involves the bromination of (3,4-Dimethoxyphenyl)acetic acid in dichloromethane (B109758), achieving a high yield. lookchem.com

Future research will likely focus on developing more sustainable and efficient synthetic protocols. Key areas of exploration include:

Green Chemistry Approaches: Replacing hazardous reagents and solvents like dichloromethane and elemental bromine with more environmentally benign alternatives. This could involve enzymatic bromination or the use of solid-supported brominating agents to simplify purification and reduce waste.

Catalytic Methods: Development of transition-metal-catalyzed C-H activation and functionalization methods could provide a more direct and atom-economical route to the target compound and its derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions, similar to strategies used for other complex acetic acid derivatives, could streamline the synthesis process, making it more efficient and cost-effective. mdpi.com

Advanced Computational Modeling for Structure-Based Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid. Future work in this area is expected to leverage advanced modeling techniques to predict molecular properties and guide synthetic efforts.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule, providing insights into its chemical behavior. This is analogous to analyses performed on related bromo-methoxy substituted phenyl rings which examine distortions of bond angles based on the electronic properties of substituents. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of the parent compound and its virtual derivatives within the target's active site. This structure-based design approach is crucial for optimizing interactions and improving potency.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate chemical structure with biological activity. This allows for the pre-screening of compounds and prioritization of the most promising candidates for synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. Computational toxicity prediction is a growing field used to flag potentially problematic compounds early in the discovery process. zsmu.edu.ua

| Computational Technique | Application in Future Research | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. | Guide synthetic strategy and understand reaction mechanisms. |

| Molecular Docking | Predict binding modes to biological targets. | Enable structure-based design of potent derivatives. |

| QSAR Modeling | Correlate structural features with biological activity. | Prioritize synthesis of compounds with high predicted activity. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early deselection of candidates with poor drug-like properties. |

Focused Research on Highly Selective Derivatives for Specific Molecular Targets

The true potential of this compound lies in its utility as a scaffold or building block for creating diverse chemical libraries. whiterose.ac.uk The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. whiterose.ac.uk This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical space around the core structure.

Future research should focus on:

Fragment-Based Drug Discovery (FBDD): Utilizing the core as a fragment for FBDD campaigns. whiterose.ac.uk By coupling it with other fragments or elaborating its structure, novel lead compounds can be developed.

Library Synthesis: Creating focused libraries of derivatives by modifying both the acetic acid moiety (e.g., converting to esters, amides, or more complex side chains) and the aromatic ring via cross-coupling reactions.

Target-Oriented Synthesis: Designing and synthesizing derivatives aimed at specific, well-validated biological targets such as protein kinases, G-protein coupled receptors (GPCRs), or enzymes implicated in disease. The goal would be to achieve high potency and selectivity for the intended target over related proteins to minimize off-target effects.

Broader Investigation of Biological Activities in Diverse Non-Human Models

While primarily used as a synthetic intermediate, the intrinsic biological activity of this compound and its derivatives remains largely unexplored. Structurally related compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid, exhibit a wide range of pharmacological activities, including antitumor, antiviral, and central nervous system effects. nih.gov This suggests that the dimethoxy-bromo-phenylacetic acid scaffold may also possess interesting biological properties.

A systematic investigation should be undertaken:

Broad-Spectrum Screening: Initial screening of the parent compound and a small library of derivatives against a diverse panel of cell-based assays (e.g., cancer cell lines, viral replication assays, neuronal cells) to identify potential areas of activity.

Antimicrobial Testing: Phenylacetic acid derivatives have been reported to show antimicrobial activity, warranting investigation against clinically relevant bacterial and fungal strains. researchgate.net

In Vivo Model Studies: For any validated hits from in vitro screens, subsequent studies in non-human model organisms (e.g., Caenorhabditis elegans, zebrafish, or rodent models) would be essential to evaluate efficacy, preliminary pharmacokinetics, and tolerability.

Contribution to Fundamental Mechanistic Biology and Chemical Biology Studies

Beyond therapeutic applications, derivatives of this compound can be developed into valuable chemical tools to probe biological systems. The ability to functionalize the molecule at multiple positions makes it an attractive starting point for creating chemical probes.

Future directions include:

Probe Development: Synthesizing derivatives that incorporate reporter tags such as fluorophores, biotin, or photo-cross-linking groups. The bromine atom provides a convenient site for attaching such moieties via reactions like Sonogashira or Suzuki coupling.

Target Identification: Using affinity-based probes in chemoproteomic experiments to identify the specific protein binding partners (i.e., the molecular targets) of bioactive derivatives within a cellular lysate or living cells.

Mechanism of Action Studies: Employing tagged compounds to visualize their subcellular localization, track their metabolic fate, and help elucidate the downstream biological pathways they modulate.

Analysis of the Patent Landscape and Potential for Innovation in Related Chemical Space

The existing patent landscape includes processes for the synthesis of structurally related compounds, often claimed as intermediates for the preparation of active pharmaceutical ingredients like Ivabradine. google.com Patents also cover synthetic methods for other substituted phenylacetic acids. google.comgoogle.com

Significant opportunities for innovation and new intellectual property exist in several areas:

Novel Derivatives (Composition of Matter): The primary area for patent protection would be novel derivatives of the core scaffold that demonstrate significant and unexpected biological activity against a specific disease target.

Novel Synthetic Processes: The development of a highly efficient, scalable, and sustainable synthesis for the parent compound or its key derivatives could be patentable, especially if it offers a clear advantage over existing methods. google.com

New Medical Uses: If the parent compound or a known derivative is found to have a novel therapeutic application (a "second medical use"), this could also be the subject of patent protection.

A thorough analysis of the existing patent literature will be crucial to identify areas of freedom-to-operate and to strategically direct research toward unexploited chemical space.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid?

The compound is synthesized via regioselective bromination of 2-(3,5-dimethoxyphenyl)acetic acid using bromine (Br₂) in acetic acid. A typical protocol involves dissolving the precursor in acetic acid, adding Br₂ dropwise (1.1 equiv.), stirring at room temperature for 18 hours, and quenching with Na₂S₂O₃. The product is isolated by recrystallization from ethyl acetate/petroleum ether, yielding 82% purity. This method avoids side reactions like dibromination due to controlled stoichiometry .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and functional groups. For example, aromatic protons appear as singlets (δ 7.04 and 6.79 ppm), and methoxy groups resonate at δ 3.86 ppm .

- Melting point : Purity is validated by sharp melting points (e.g., 117–119°C for analogous brominated phenylacetic acids) .

- X-ray crystallography : Reveals molecular packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .

Q. How is purity assessed, and what grade standards apply?

Purity is determined via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with commercial grades typically >95% (GC) . Researchers should verify purity using internal standards or spiking experiments to detect impurities like residual acetic acid or dibrominated byproducts.

Advanced Research Questions

Q. How can regioselectivity be optimized during bromination?

Regioselectivity is influenced by:

- Solvent choice : Acetic acid polarizes Br₂, enhancing electrophilic substitution at the para position relative to methoxy groups .

- Temperature control : Room-temperature reactions minimize kinetic byproducts.

- Electronic effects : Methoxy groups act as ortho/para-directors, while bromine withdraws electron density, favoring substitution at the 4-position .

Q. What structural insights does crystallography provide for this compound?

X-ray analysis reveals:

- Planarity : Methoxy groups are coplanar with the aromatic ring (torsion angle ~1.2°), while the acetic acid chain is perpendicular (dihedral angle ~78°) .

- Electronic effects : C–C–C bond angles at substituents reflect electron-withdrawing (Br: 121.5°) vs. electron-donating (OMe: 118.2°) properties .

- Hydrogen bonding : Carboxylic acid dimers stabilize the crystal lattice, critical for solid-state stability .

Q. How do conflicting yield reports arise, and how can they be resolved?

Discrepancies in yields (e.g., 82% vs. lower values) may stem from:

- Reaction time : Extended stirring (>18 hours) may degrade the product.

- Purification methods : Recrystallization solvents (ethyl acetate vs. methanol) affect recovery rates .

- Byproduct formation : Trace dibrominated products (e.g., 2,4-dibromo derivatives) can reduce yields if not removed via column chromatography.

Methodological Recommendations

- Scale-up synthesis : Maintain Br₂:substrate molar ratios ≤1.1:1 to avoid dibromination.

- Crystallization : Use ethyl acetate/petroleum ether (1:3) for high-purity crystals .

- Safety : Handle bromine in a fume hood with PPE (gloves, goggles) due to its corrosive nature .

For further structural analysis, combine DFT calculations with experimental NMR/X-ray data to predict electronic effects and reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.